molecular formula C8H6FNO B1366502 3-Fluoro-5-methoxybenzonitrile CAS No. 439280-18-9

3-Fluoro-5-methoxybenzonitrile

Cat. No. B1366502
Key on ui cas rn: 439280-18-9
M. Wt: 151.14 g/mol
InChI Key: GWZXPLKMHPCXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063044B2

Procedure details

Sodium methoxide (1.50 ml of a 4.5M solution in methanol, 7.10 mmol) was added dropwise to a stirred solution of 3,5-difluorobenzonitrile (1.00 g, 7.10 mmol) in N,N-dimethylformamide (36 ml) at 0° C. under nitrogen. The reaction was allowed to warm to room temperature and stirred for 14 hours. The reaction was diluted with ether (40 ml), washed with water (3×100 ml) and brine (100 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel eluting with cyclohexane:ethyl acetate (95:5, by volume) to provide the title compound (418 mg) as a yellow oil.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[F:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11](F)[CH:12]=1)[C:8]#[N:9]>CO.CN(C)C=O.CCOCC>[F:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([O:2][CH3:1])[CH:12]=1)[C:8]#[N:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with cyclohexane:ethyl acetate (95:5, by volume)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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